molecular formula C20H17N3O4S B366178 (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide CAS No. 875175-97-6

(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B366178
CAS No.: 875175-97-6
M. Wt: 395.4g/mol
InChI Key: ORWNNEVSHBDDCR-MDZDMXLPSA-N
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Description

(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups, including furan rings, an acrylamide moiety, and a thiourea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Acrylamide Intermediate

      Starting Materials: Furan-2-carbaldehyde and an appropriate amine.

      Reaction Conditions: Condensation reaction under acidic or basic conditions to form the acrylamide intermediate.

  • Thiourea Formation

      Starting Materials: The acrylamide intermediate and thiourea.

      Reaction Conditions: The reaction is typically carried out in a polar solvent such as ethanol or methanol, under reflux conditions to form the thioureido intermediate.

  • Final Coupling Reaction

      Starting Materials: The thioureido intermediate and furan-2-ylmethylamine.

      Reaction Conditions: The final coupling reaction is performed under mild heating, often in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The furan rings in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution

    • The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: LiAlH4, NaBH4.

    Nucleophiles: Various amines, alcohols, or thiols for substitution reactions.

Major Products

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

    Material Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.

Biology

    Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains.

    Enzyme Inhibition: It has potential as an inhibitor of specific enzymes due to its ability to interact with active sites.

Medicine

    Drug Development: The compound’s structure allows for modifications that could lead to the development of new therapeutic agents, particularly in the field of oncology.

Industry

    Sensors: The compound can be used in the development of chemical sensors due to its ability to undergo specific reactions that can be detected electronically.

Mechanism of Action

The mechanism by which (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide exerts its effects is largely dependent on its interaction with biological molecules. The furan rings and thiourea moiety allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The acrylamide group can also participate in Michael addition reactions with nucleophiles in biological systems, leading to covalent modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(3-(furan-2-yl)acryloyl)thiourea: Similar structure but lacks the benzamide moiety.

    (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)benzamide: Similar structure but lacks the furan-2-ylmethyl group.

Uniqueness

(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both furan rings and the benzamide moiety, which provide a combination of electronic and steric properties that are not found in the similar compounds listed above. This uniqueness contributes to its potential versatility in various applications, from catalysis to drug development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-18(10-9-14-5-3-11-26-14)23-20(28)22-17-8-2-1-7-16(17)19(25)21-13-15-6-4-12-27-15/h1-12H,13H2,(H,21,25)(H2,22,23,24,28)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNNEVSHBDDCR-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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